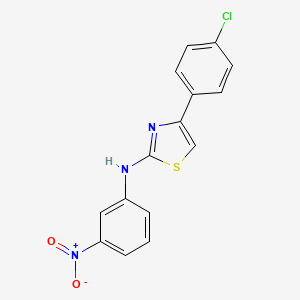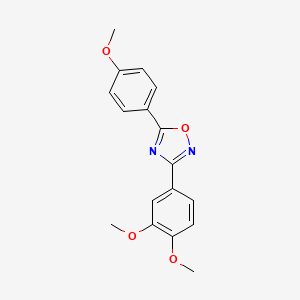
2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide, also known as A-836,339, is a chemical compound that belongs to the class of drugs known as CB1 receptor antagonists. It was first synthesized in 2007 by researchers at Abbott Laboratories. Since then, it has been the subject of numerous scientific studies, which have explored its potential applications in a variety of fields.
作用机制
2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide works by blocking the CB1 receptor, which is found in the brain and other tissues throughout the body. This receptor is involved in the regulation of appetite and metabolism, and blocking it can lead to a reduction in food intake and an increase in energy expenditure.
Biochemical and Physiological Effects:
In addition to its effects on food intake and body weight, 2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide has been found to have a variety of other biochemical and physiological effects. For example, it has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. It has also been found to have anti-inflammatory effects and to reduce the severity of symptoms in animal models of inflammatory bowel disease.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide in lab experiments is its specificity for the CB1 receptor. This means that researchers can be confident that the effects they observe are due to the blockade of this receptor, rather than off-target effects. However, one limitation of using 2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for research on 2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide. One area of interest is in the development of more potent and selective CB1 receptor antagonists, which could be used to treat obesity and other metabolic disorders. Another area of interest is in the identification of the specific brain regions and circuits that are responsible for the effects of CB1 receptor blockade on food intake and body weight. Finally, there is also interest in exploring the potential therapeutic applications of CB1 receptor antagonists in other areas, such as pain management and addiction treatment.
合成方法
The synthesis of 2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide involves several steps, starting with the reaction of 4-ethylphenol with 2-bromo-1-(isopropyl)benzene to form 2-(4-ethylphenoxy)-1-(isopropyl)benzene. This intermediate is then reacted with ethyl chloroacetate to form 2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide.
科学研究应用
2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide has been the subject of numerous scientific studies, which have explored its potential applications in a variety of fields. One of the most promising areas of research is in the treatment of obesity. CB1 receptor antagonists have been shown to reduce food intake and body weight in preclinical studies, and 2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide has been found to be particularly effective in this regard.
属性
IUPAC Name |
2-(4-ethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-15-9-11-16(12-10-15)22-13-19(21)20-18-8-6-5-7-17(18)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIUMKOLCRPJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5832507.png)


![1-[(4-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5832533.png)



![5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5832564.png)

![N-[2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5832570.png)
![2-[3-(2,2-dicyanovinyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5832581.png)
![methyl 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5832587.png)
![4-(diisopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5832601.png)